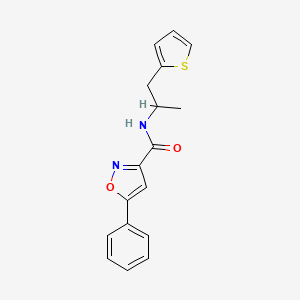

5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-(1-thiophen-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-12(10-14-8-5-9-22-14)18-17(20)15-11-16(21-19-15)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNQVVOEAYJNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of Phenyl and Thiophene Groups: The phenyl and thiophene groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Formation of Carboxamide Group: The carboxamide group can be formed by reacting the isoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

Catalysts: Using catalysts like palladium or copper to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Isoxazole Formation | Nitrile oxides, Alkynes |

| 2 | Coupling Reactions | Suzuki or Stille reagents |

| 3 | Carboxamide Formation | Amine reagents |

Biological Activities

Research indicates that 5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide exhibits significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that isoxazole derivatives possess antibacterial properties against various strains of bacteria. For example:

- Gautam and Singh (2013) synthesized a series of isoxazoles and tested their antibacterial activity against E. coli, S. aureus, and P. aeruginosa, finding that certain derivatives displayed significant efficacy .

- Basha et al. (2015) reported that thiazolyl isoxazoles exhibited potent antibacterial effects against S. aureus and antifungal activity against A. niger and P. chrysogenum .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer pathways:

- Isoxazole derivatives have been investigated as Wnt/β-catenin signaling pathway activators, which are crucial in cancer progression .

- Preliminary studies indicate that modifications in the isoxazole structure can enhance cytotoxicity against cancer cell lines.

Medicinal Applications

The therapeutic potential of this compound extends to various medical applications:

Therapeutic Effects

Research has focused on its use as a drug candidate for treating conditions such as:

- Inflammation : Isoxazoles have been noted for their anti-inflammatory properties.

- Neurological Disorders : Compounds in this class are being explored for neuroprotective effects.

Industrial Applications

In addition to its biological significance, this compound has potential uses in material science:

Material Development

The unique chemical structure allows for the development of new materials with specific properties, such as:

- Conductive polymers

- Photonic materials

Mechanism of Action

The mechanism of action of 5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isoxazole Carboxamide Derivatives

Key Observations

The thiophene moiety in the amide side chain (target compound and ) introduces sulfur-based electronic effects, which may influence binding to metalloenzymes or redox-active targets.

Heterocyclic Diversity :

- Replacement of thiophene with 1,3-thiazole (as in ) replaces sulfur with an additional nitrogen, altering hydrogen-bonding capacity and polarity.

- The tetrahydro-2H-pyran hybrid in adds a rigid, oxygen-containing ring, likely enhancing metabolic stability compared to flexible alkyl chains.

Notes

- Limitations : Direct pharmacological or thermodynamic data (e.g., IC50, solubility) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

- Safety Considerations : While the target compound lacks explicit safety data, structural similarities to suggest rigorous handling protocols (e.g., PPE, ventilation) are advisable.

- Research Gaps : Further studies using tools like Multiwfn could elucidate charge distribution or reactivity hotspots, aiding in rational drug design.

Biological Activity

5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide is a complex organic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves several key steps:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

- Introduction of Phenyl and Thiophene Groups : These groups are incorporated via coupling reactions such as Suzuki or Stille coupling.

- Formation of the Carboxamide Group : This is accomplished by reacting the isoxazole derivative with an appropriate amine under controlled conditions.

Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptosis-related proteins .

The compound's biological effects are thought to result from its ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways or receptors associated with tumor growth. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis, which is crucial for rapidly dividing cells like cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluating a series of isoxazole derivatives found that compounds similar to this compound exhibited potent activity against multidrug-resistant strains of M. tuberculosis, highlighting its potential as a lead compound for developing new antitubercular agents. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting enhanced efficacy .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that these compounds could effectively inhibit tumor growth in vitro, with IC50 values demonstrating their potency compared to established chemotherapeutics. The studies suggested a dual mechanism involving both direct cytotoxic effects on cancer cells and inhibition of angiogenesis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| 5-phenylisoxazole-3-carboxamide | Lacks thiophene group | Moderate antimicrobial | MIC = 32 µg/mL |

| N-(1-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide | Ethyl instead of propan-2-yl | Low anticancer activity | IC50 = 150 µM |

| 5-methylisoxazole derivatives | Varying substitutions | High antimicrobial activity | MIC = 8 µg/mL |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the key synthetic routes for 5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide?

The synthesis typically involves three critical steps:

- Isoxazole ring formation : Cyclization of precursors (e.g., β-diketones or nitrile oxides) under acidic/basic conditions.

- Thiophene functionalization : Friedel-Crafts acylation or alkylation to introduce the thiophene moiety.

- Amide coupling : Reaction of the isoxazole intermediate with a thiophene-containing amine using coupling agents like oxalyl chloride or EDCI/HOBt. Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- NMR spectroscopy : Analyze / NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, isoxazole C=O at ~160 ppm).

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous isoxazole-thiophene hybrids .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H] at m/z 367.1).

Q. What bioactivity assays are relevant for preliminary screening?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations.

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays.

- Antimicrobial screening : Disc diffusion or microdilution methods against Gram-positive/negative bacteria. Reference protocols from thiazole and thiadiazole derivative studies for methodological consistency .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model cyclization and acylation transition states.

- Machine learning : Train models on reaction databases to predict optimal solvents (e.g., DMF for amide coupling) or catalysts (e.g., ZnCl for Friedel-Crafts).

- Process simulation : Apply Aspen Plus or COMSOL to scale up reactions while minimizing side products .

Q. How to resolve contradictions in bioactivity data across studies?

- Control variables : Standardize assay conditions (e.g., pH, temperature) to isolate compound effects. For example, antimicrobial activity may vary with pH due to protonation states .

- Dose-response validation : Replicate experiments across multiple cell lines or enzymatic isoforms.

- Structural analogs : Compare results with derivatives (e.g., furan or pyrazole replacements) to identify pharmacophore requirements .

Q. What strategies improve yield in multi-step syntheses?

- Catalyst screening : Test Lewis acids (e.g., AlCl) for thiophene functionalization efficiency.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min for cyclization).

- In-line purification : Integrate continuous-flow systems with scavenger resins to remove byproducts .

Q. How to design stability studies for long-term storage?

- Forced degradation : Expose the compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) to identify degradation pathways.

- HPLC monitoring : Track decomposition products (e.g., hydrolyzed amide bonds) over 6–12 months.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants in storage vials .

Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Methodological rigor is prioritized, with references to peer-reviewed protocols and computational frameworks.

- Contradictions in data are addressed through systematic replication and structural analog analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.